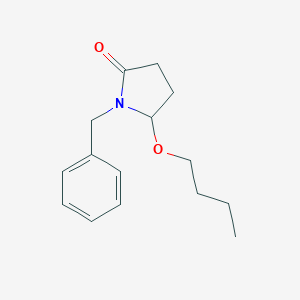
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone is a chemical compound that belongs to the pyrrolidinone family. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural properties. The compound features a five-membered lactam ring with a benzyl group at the nitrogen atom and a butoxy group at the fifth position of the ring.
Métodos De Preparación
The synthesis of (+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the cyclization of N-benzyl-4-butoxybutanamide under acidic conditions. The reaction typically requires a strong acid catalyst such as hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or alkoxides replace the benzyl group.
Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions include carboxylic acids, amines, and alcohols.
Aplicaciones Científicas De Investigación
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of (+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, but docking studies suggest potential binding to gamma tubulin .
Comparación Con Compuestos Similares
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone can be compared with other pyrrolidinone derivatives such as:
1-Benzyl-5-bromopyrrolidin-2-one: Known for its anticancer activity.
1-Benzyl-5-hydroxypyrrolidin-2-one: Studied for its antimicrobial properties.
1-Benzyl-5-methoxypyrrolidin-2-one: Investigated for its potential use in treating neurological disorders.
The uniqueness of this compound lies in its butoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
136410-30-5 |
|---|---|
Fórmula molecular |
C15H21NO2 |
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-benzyl-5-butoxypyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO2/c1-2-3-11-18-15-10-9-14(17)16(15)12-13-7-5-4-6-8-13/h4-8,15H,2-3,9-12H2,1H3 |
Clave InChI |
WPWXUBAZDOBDHI-UHFFFAOYSA-N |
SMILES |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
SMILES canónico |
CCCCOC1CCC(=O)N1CC2=CC=CC=C2 |
Sinónimos |
(+-)-5-Butoxy-1-(phenylmethyl)-2-pyrrolidinone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














